Ethyl 6-methylpyrazine-2-carboxylate
Description
Significance of Pyrazine (B50134) Carboxylate Derivatives in Organic and Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in the development of compounds with significant biological and chemical applications. researchgate.netresearchgate.netscilit.com Its derivatives are a subject of intense research in medicinal and organic chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. researchgate.netmdpi.comtandfonline.com The pyrazine ring system is a key component in numerous natural products and synthetically developed pharmaceuticals. researchgate.netresearchgate.net
Pyrazine carboxylate derivatives, a subset of this family, are particularly noteworthy. The carboxylate group provides a reactive handle for further molecular modifications, allowing chemists to synthesize a diverse library of esters and amides. researchgate.netnih.gov This versatility is paramount in medicinal chemistry for establishing structure-activity relationships (SAR). By systematically altering the substituents on the pyrazine ring and the nature of the ester or amide group, researchers can fine-tune the compound's properties to enhance its biological efficacy and selectivity. nih.gov For instance, derivatives of pyrazinamide (B1679903), a first-line antituberculosis drug, are continuously being developed to combat drug-resistant strains of Mycobacterium tuberculosis. researchgate.net
In organic synthesis, pyrazine carboxylates are valuable intermediates and building blocks. researchgate.net The electron-withdrawing nature of the pyrazine ring and the carboxylate group influences the reactivity of the molecule, enabling a variety of chemical transformations. These compounds can participate in coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to create more complex molecular architectures. researchgate.net The planarity and π-conjugation of the pyrazine-2-carboxylate (B1225951) system, as seen in the related methyl pyrazine-2-carboxylate, are also of interest in materials science. scienceopen.com
Overview of Research Trajectories for Ethyl 6-methylpyrazine-2-carboxylate and Related Structures
While direct research literature on this compound is not extensively documented in major databases, the research trajectories for closely related pyrazine carboxylate structures provide a clear indication of its potential areas of investigation. The primary focus of research on analogous compounds is the synthesis of novel derivatives and the evaluation of their biological activities. rjpbcs.com
A major research avenue involves the synthesis of various amides and esters from a pyrazine-2-carboxylic acid core. researchgate.netnih.gov For example, studies have detailed the condensation of substituted pyrazine-2-carboxylic acids with various anilines to produce a series of amides. nih.gov The objective of such studies is often to explore how changes in lipophilicity and electronic properties affect the antimycobacterial and antifungal activities of the resulting compounds. nih.gov Similarly, novel pyrazine-2-carboxylic acid derivatives have been synthesized by coupling them with different piperazine (B1678402) moieties, a process facilitated by reagents like propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com These new compounds are then screened for a range of biological effects, including antimicrobial and antioxidant properties. rjpbcs.com
Another key research trajectory is the hybridization of the pyrazine moiety with other biologically active molecules or natural products. Researchers have created hybrids of pyrazine with coumarins, cinnamic acid, and betulinic acid to develop new compounds with enhanced anticancer or neuroprotective activities. mdpi.comnih.gov For example, derivatives combining piperlongumine (B1678438) and ligustrazine (a tetramethylpyrazine) have been synthesized to leverage the reactive oxygen species (ROS) up-regulating effects of both parent molecules for potent anticancer effects. nih.gov
Molecular docking studies represent a concurrent computational research trajectory. These in silico methods are used to predict the binding interactions between newly synthesized pyrazine derivatives and specific biological targets, such as the InhA protein in Mycobacterium tuberculosis. researchgate.net This allows researchers to rationalize the observed biological activities and guide the design of more potent inhibitors. researchgate.net The synthesis of this compound would likely be a step toward creating novel amides or other derivatives for evaluation in these therapeutic areas.
Research Data on Related Pyrazine Derivatives
The following tables present collated data from research on various pyrazine derivatives, illustrating the kind of physical properties and biological activities that are typically investigated for this class of compounds.
Table 1: Physical Properties of Selected Pyrazine Compounds
This table outlines key physical and chemical properties for pyrazine compounds structurally related to this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (at 20°C) |
| 2-Ethyl-6-methylpyrazine | 13925-03-6 | C₇H₁₀N₂ | 122.17 | 80 @ 50 mmHg | 1.487-1.497 |
| 2-Ethyl-5(or 6)-methylpyrazine | 36731-41-6 | C₇H₁₀N₂ | 122.17 | 57 @ 10 mmHg | 1.502 |
| Ethyl 6-methylpyridine-2-carboxylate* | 39640-51-2 | C₉H₁₁NO₂ | 165.19 | 122-126 @ 10 mmHg | 1.509 |
| 6-Methylpyrazine-2-carboxylic acid | 5521-61-9 | C₆H₆N₂O₂ | 138.12 | Not Available | Not Available |
| 2,3,5-Trimethylpyrazine (B81540) | 14667-55-1 | C₇H₁₀N₂ | 122.17 | 171-172 | 1.504 |
| 2-Acetylpyrazine | 22047-25-2 | C₆H₆N₂O | 122.12 | 78-82 @ 12 mmHg | 1.533-1.536 |
*Note: This is a pyridine (B92270), not a pyrazine, included for structural comparison. Data sourced from sigmaaldrich.comnih.govthegoodscentscompany.comnist.govsigmaaldrich.comthegoodscentscompany.com.
Table 2: Selected Biological Activities of Pyrazine Derivatives
This table summarizes the in vitro biological activity of various pyrazine derivatives against different cell lines, as reported in medicinal chemistry research.
| Compound Class/Derivative | Target | Measurement | Activity Value |
| Cinnamic acid–pyrazine derivative (Compd. 15) | HBMEC-2 Cells | EC₅₀ | 3.55 µM |
| Cinnamic acid–pyrazine derivatives (Compds. 12-14) | SH-SY5Y Cells | EC₅₀ | 3.62-3.74 µM |
| Coumarin–pyrazine derivative (Compd. 97) | HCT116 Cell Line | IC₅₀ | 0.9 µM |
| Betulinic acid-pyrazine hybrid (Compd. 109) | SF-763 Cell Line | IC₅₀ | 3.53 µM |
| Betulinic acid-pyrazine hybrid (Compd. 109) | B16 Cell Line | IC₅₀ | 4.42 µM |
| Piperazine-Pyrazinecarboxamide (Compd. P10) | C. albicans | MIC | 3.125 µg/mL |
| Piperazine-Pyrazinecarboxamide (Compd. P6) | P. aeruginosa | MIC | 25 µg/mL |
Data sourced from mdpi.comrjpbcs.comnih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-methylpyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-9-4-6(2)10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEIGIMNCAMJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632199 | |
| Record name | Ethyl 6-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41110-39-8 | |
| Record name | Ethyl 6-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 6 Methylpyrazine 2 Carboxylate and Analogues
Strategies for Esterification of Pyrazine-2-carboxylic Acids
The conversion of pyrazine-2-carboxylic acids to their corresponding esters, such as ethyl esters, is a fundamental transformation. Several methods are employed to achieve this.
The Fischer-Speier esterification is a classic and cost-effective method. google.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.com Azeotropic dehydration, using a solvent like toluene (B28343) to remove water as it forms, is an effective technique to achieve high conversion. google.commasterorganicchemistry.com
Another common strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. nih.govmdpi.com This is typically done by reacting the pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂). mdpi.com The resulting acyl chloride is then treated with the desired alcohol to form the ester. This method is generally faster and not reversible but requires handling of the corrosive thionyl chloride.
More advanced methods, like the Yamaguchi esterification, offer mild conditions for synthesizing esters. researchgate.net This process involves the formation of a mixed anhydride (B1165640) from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride. This reactive intermediate then undergoes nucleophilic acyl substitution with an alcohol in the presence of a stoichiometric amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) to yield the final ester. researchgate.net
Coupling Reactions in Pyrazine (B50134) Carboxylate Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing aryl or other substituents onto the pyrazine ring. researchgate.netrsc.org
The Suzuki coupling is widely used and involves the reaction of a halogenated pyrazine with an organoboron derivative, such as a boronic acid or ester. rsc.orgmdpi.com For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to produce 5-aryl-substituted pyrazine derivatives in moderate to good yields. mdpi.com
The Stille coupling provides another route, utilizing organotin reagents. rsc.org This reaction has been used to synthesize complex pyrazine-containing ligands by reacting chloropyrazines with stannylated compounds. rsc.org A notable challenge with Stille coupling can be the formation of homocoupling byproducts, though this can often be suppressed by carefully controlling the order of reagent addition. rsc.org
The Liebeskind–Srogl cross-coupling is a newer method that allows for the coupling of thioether derivatives of pyrazines with boronic acids. This reaction proceeds under neutral conditions using a palladium catalyst and a copper(I) carboxylate co-catalyst, providing an alternative to traditional methods that use halides or triflates. rsc.org
Additionally, acceptorless dehydrogenative coupling reactions catalyzed by earth-abundant metals like manganese offer a sustainable approach. nih.govacs.org These reactions can form symmetrical 2,5-disubstituted pyrazines from the self-coupling of β-amino alcohols, generating only water and hydrogen gas as byproducts. nih.govacs.org
Multicomponent Approaches to Pyrazine Derivatives
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov These approaches are valued for their atom economy, time efficiency, and operational simplicity.
Several MCRs have been developed for the synthesis of pyrazine and related heterocyclic derivatives. beilstein-journals.orgnih.gov For example, a four-component reaction involving (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) can produce highly substituted 1,4-dihydropyrano[2,3-c]pyrazoles in high yields. nih.gov This reaction often proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov The use of catalysts like piperidine (B6355638) or taurine (B1682933) in aqueous media can facilitate these transformations at room temperature or with gentle heating. nih.gov
While many MCRs focus on fused pyrazole (B372694) systems, the underlying principles can be adapted for pyrazine synthesis. beilstein-journals.orgnih.gov The Ugi reaction, a well-known MCR, has been used to create indole-fused pyrazine derivatives, demonstrating the versatility of this approach in building complex heterocyclic systems. researchgate.net
Derivatization from Substituted Pyrazine-2-carboxylic Acid Precursors
Starting with a pre-existing substituted pyrazine-2-carboxylic acid allows for the synthesis of a wide array of analogues, particularly amides, which are of significant interest for their biological activities. nih.govmdpi.com
The most common method for synthesizing amides from pyrazine-2-carboxylic acids is through the formation of an intermediate acyl chloride. nih.govmdpi.com The carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid or 5-tert-butylpyrazine-2-carboxylic acid) is first treated with thionyl chloride in a solvent like benzene. mdpi.com The resulting crude acyl chloride is then reacted with a substituted aniline (B41778) or another amine in the presence of a base like pyridine (B92270) to yield the desired amide. nih.govmdpi.com This approach has been used to generate large series of substituted amides for biological screening. nih.govmdpi.com
Modern coupling reagents can also be used for direct amide bond formation without isolating the acyl chloride. rjpbcs.com Reagents like propylphosphonic anhydride (T3P) are effective for coupling pyrazine-2-carboxylic acids with various piperazines. rjpbcs.com The reaction is typically carried out in a solvent such as DMF with a base like diisopropylethylamine (DIPEA) under an inert atmosphere, leading to the desired pyrazine-2-carboxamides. rjpbcs.com Other common coupling agents used in organic synthesis include EDCI, HOBt, and HBTU. rjpbcs.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of pyrazine derivatives while minimizing reaction time and waste. Key parameters that are often varied include the choice of catalyst, solvent, base, and temperature.
In the manganese-catalyzed dehydrogenative coupling of 2-phenylglycinol to form 2,5-diphenylpyrazine, a systematic optimization was performed. nih.gov The study found that a specific acridine-based manganese pincer complex was the most effective catalyst. The choice of base and solvent also had a significant impact on the yield.
Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis via Dehydrogenative Coupling Reaction: Dehydrogenative self-coupling of 2-phenylglycinol. nih.gov
| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PNNH-Mn (2) | KH (3) | Toluene | 150 | 24 | 93 |
| 2 | PNNH-Mn (2) | KH (3) | THF | 150 | 24 | 25 |
| 3 | PNNH-Mn (2) | KH (3) | 1,4-Dioxane | 150 | 24 | 30 |
| 4 | PNNH-Mn (2) | KH (3) | Toluene | 125 | 24 | 45 |
| 5 | PNNH-Mn (2) | KH (3) | Toluene | 150 | 12 | 70 |
| 6 | PNNH-Mn (2) | tBuOK (3) | Toluene | 150 | 24 | 15 |
| 7 | PNNH-Mn (2) | NaOMe (3) | Toluene | 150 | 24 | 10 |
| 8 | PNNH-Mn (2) | NaOEt (3) | Toluene | 150 | 24 | 81 |
Data sourced from a study on manganese-catalyzed reactions. nih.govacs.org
Similarly, in the synthesis of pyrazines via oxidative coupling of acetophenone (B1666503) with ethylenediamine, the catalyst and solvent were optimized. researchgate.net A metal-organic framework, [Cu₂(BDC)₂(BPY)], was identified as an excellent heterogeneous catalyst. The reaction showed poor yield without a catalyst or in the absence of an oxidant. The use of DMF as a solvent was found to significantly increase the reaction yield compared to other solvents. researchgate.net
Exploration of Green Chemistry Principles in Pyrazine Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Several strategies are being applied to the synthesis of pyrazines to make them more environmentally benign.
One-pot synthesis is a key green chemistry principle that reduces waste and saves energy by telescoping multiple reaction steps into a single operation. tandfonline.comtandfonline.com A one-pot method has been developed for creating pyrazine derivatives from 1,2-diketo compounds and 1,2-diamines using potassium tert-butoxide (t-BuOK) at room temperature, avoiding harsh conditions. researchgate.net This approach is noted for being mild, efficient, and environmentally friendly compared to older methods. tandfonline.com
The use of water as a solvent is another cornerstone of green chemistry. thieme-connect.com Aqueous methods for synthesizing pyrazole derivatives, a related class of heterocycles, have been extensively developed. thieme-connect.com These reactions are often facilitated by surfactants like cetyltrimethylammonium bromide (CTAB) to create micelles, which act as microreactors, or are performed in water without any catalyst at all. thieme-connect.com
Furthermore, the development of catalytic systems that use earth-abundant, non-toxic metals like manganese or copper instead of precious metals like palladium is a significant step forward. nih.govtandfonline.com Dehydrogenative coupling reactions that produce only water and hydrogen gas as byproducts are highly atom-economical and sustainable, representing a major goal of green synthesis. nih.govacs.org
Analytical Characterization and Spectroscopic Investigations of Ethyl 6 Methylpyrazine 2 Carboxylate
Advanced Spectroscopic Techniques for Structural Elucidation
The molecular structure of ethyl 6-methylpyrazine-2-carboxylate is primarily determined through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Each technique provides unique and complementary information regarding the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazine (B50134) ring and those of the ethyl and methyl substituents. While direct spectral data for the isolated compound is not widely published, data from a closely related derivative, where the this compound moiety is attached to a hederagenin (B1673034) scaffold, provides significant insight mdpi.com.
In a deuterated chloroform (B151607) (CDCl₃) solvent, the key proton signals for the this compound portion of the derivative are observed. The pyrazine ring protons appear as distinct doublets in the aromatic region of the spectrum. Specifically, one proton signal is found at δ 9.06 ppm with a coupling constant (J) of 21.2 Hz, and another is located at δ 8.63 ppm with a J value of 5.4 Hz mdpi.com. These chemical shifts are characteristic of protons on an electron-deficient aromatic ring like pyrazine. The methyl group attached to the pyrazine ring is identified by a doublet at δ 2.67 ppm with a coupling constant of 9.0 Hz mdpi.com. The protons of the ethyl ester group would typically appear as a quartet around δ 4.4 ppm (for the -OCH₂- group) and a triplet around δ 1.4 ppm (for the -CH₃ group), though these were part of a more complex multiplet in the reported derivative mdpi.com.
For comparison, the pyrazine ring protons in a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids are observed in the range of δ 8.86–8.99 ppm in DMSO-d₆ nih.gov.
Table 1: ¹H NMR Spectral Data for the this compound Moiety
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Pyrazine Ring H | 9.06 | d | 21.2 | mdpi.com |
| Pyrazine Ring H | 8.63 | d | 5.4 | mdpi.com |
Note: Data is derived from a hederagenin derivative of the target compound.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the analysis of the same hederagenin derivative, key carbon signals for the this compound fragment have been assigned mdpi.com. The spectrum shows signals for the carbonyl carbon of the ester at δ 164.2 ppm. The pyrazine ring carbons are observed at δ 154.4, 148.1, 144.2, 143.0, and 142.2 ppm, reflecting the varied electronic environments of the sp²-hybridized carbons in the ring. The methyl group carbon attached to the pyrazine ring resonates at δ 21.9 ppm mdpi.com. The carbons of the ethyl group are expected around δ 62 ppm (-OCH₂-) and δ 14 ppm (-CH₃).
In related 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, the pyrazine ring carbons appear in a similar region, between δ 144 and δ 147 ppm nih.gov.
Table 2: ¹³C NMR Spectral Data for the this compound Moiety
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Ester C=O | 164.2 | mdpi.com |
| Pyrazine Ring C | 154.4 | mdpi.com |
| Pyrazine Ring C | 148.1 | mdpi.com |
| Pyrazine Ring C | 144.2 | mdpi.com |
| Pyrazine Ring C | 143.0 | mdpi.com |
| Pyrazine Ring C | 142.2 | mdpi.com |
Note: Data is derived from a hederagenin derivative of the target compound.
Infrared (IR) Spectroscopy (FT-IR, ATR, FT-Raman)
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band between 1700 and 1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. For instance, in related pyrazine-2-carboxylic acid derivatives, the ester carbonyl stretch is observed in the range of 1727–1748 cm⁻¹ nih.gov.
Vibrations corresponding to the C-N and C=C bonds within the pyrazine ring would appear in the 1400–1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the alkyl groups would be observed around 3000–3100 cm⁻¹ and 2850–3000 cm⁻¹, respectively. The C-O stretching of the ester group would likely produce a strong signal in the 1100–1300 cm⁻¹ region.
Mass Spectrometry (LC-MS, HRMS, ESI-MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is particularly powerful.
For a hederagenin derivative incorporating this compound, the protonated molecule [M+H]⁺ was observed at an m/z of 637.4219, which corresponds to the calculated value of 637.4211 for the molecular formula C₃₈H₅₇N₂O₆ mdpi.com. This confirms the presence and elemental composition of the entire derivative, including the target pyrazine moiety. The fragmentation pattern in the mass spectrum would further help in confirming the structure by showing losses of characteristic fragments, such as the ethyl group or the entire ester functionality.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of pyrazine derivatives nih.gov.
For compounds like this compound, a reversed-phase HPLC method would be suitable. This typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a buffer nih.gov. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by the relative area of its peak in the chromatogram.
The synthesis of related pyrazine derivatives often involves purification by column chromatography using eluents such as dichloromethane/methanol mixtures mdpi.com. The progress of such separations can be monitored by Thin-Layer Chromatography (TLC) nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry to identify different substances within a test sample. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like pyrazine derivatives.
Research Findings: Specific GC-MS analytical parameters for this compound are not prominently published. However, the analysis of structurally similar pyrazines is widespread, especially in the context of food and flavor chemistry. For example, the GC-MS analysis of various pyrazines, including the related 2-ethyl-6-methylpyrazine, is often performed using a polar capillary column, such as one coated with a polyethylene (B3416737) glycol phase (e.g., DB-WAX or SUPELCOWAX 10). sigmaaldrich.com
A typical GC-MS method would involve:
Injection: A split/splitless injector, often heated to a high temperature (e.g., 270 °C), is used to vaporize the sample. sigmaaldrich.com
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is housed in an oven that follows a specific temperature program, starting at a lower temperature and ramping up to a higher temperature to elute compounds based on their boiling points and interactions with the column's stationary phase.
Detection: As compounds elute from the column, they enter the mass spectrometer, which bombards them with electrons (electron ionization), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." For 2-ethyl-6-methylpyrazine, prominent ions (m/z) observed in its mass spectrum are at 122 (the molecular ion) and 121 (the base peak). nih.govechemi.com A similar fragmentation pattern would be expected for this compound, though the molecular ion and fragment masses would be higher due to the ethyl carboxylate group.
Thin Layer Chromatography (TLC) Applications
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to separate non-volatile mixtures. It is frequently employed to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance.
Research Findings: There is no specific information available detailing TLC applications for this compound. However, in a synthetic context, TLC would be an essential tool. After a reaction to produce the target compound, TLC would be used to compare the reaction mixture to the starting materials. A new spot on the TLC plate would indicate the formation of a new compound. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, would be a characteristic of the compound in a given solvent system. Different solvent systems, typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent, would be tested to achieve good separation between the starting materials and the desired product.
Column Chromatography for Purification
Column chromatography is a preparative technique used to purify chemical compounds from mixtures. It is a critical step in synthesis to isolate the desired product from byproducts and unreacted starting materials.
Research Findings: While a specific protocol for the column chromatographic purification of this compound is not described in the searched literature, the general procedure is well-understood. In the synthesis of related heterocyclic compounds, purification is often carried out by passing the crude reaction mixture through a column packed with silica (B1680970) gel. nih.gov A solvent system, often similar to one developed using TLC analysis (e.g., a hexane/ethyl acetate (B1210297) mixture), is used as the eluent. femaflavor.org The components of the mixture travel through the column at different rates depending on their affinity for the silica and solubility in the eluent, allowing them to be separated and collected in different fractions. The pure compound is then recovered after the evaporation of the solvent from the collected fractions. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Research Findings: No crystal structure has been published for this compound. However, the crystal structure of the closely related compound, Methyl pyrazine-2-carboxylate (B1225951) , has been determined and provides valuable insight into the likely solid-state conformation. nih.gov
The study of Methyl pyrazine-2-carboxylate revealed that the molecule is approximately planar, a feature that reflects its efficient π-conjugation. nih.gov All non-hydrogen atoms were found to be coplanar. In the crystal, the molecules are linked by weak C—H···O and C—H···N intermolecular interactions, forming an infinite three-dimensional network. nih.gov It is highly probable that this compound would exhibit similar planarity and packing motifs.
Table 1: Crystal Data and Structure Refinement for Methyl pyrazine-2-carboxylate Note: This data is for the related compound Methyl pyrazine-2-carboxylate and is presented as a representative example.
| Parameter | Value | Reference |
|---|---|---|
| Empirical formula | C₆H₆N₂O₂ | nih.gov |
| Formula weight | 138.13 | nih.gov |
| Crystal system | Orthorhombic | nih.gov |
| Space group | P2₁2₁2₁ | nih.gov |
| a (Å) | 3.865 (2) | nih.gov |
| b (Å) | 6.690 (4) | nih.gov |
| c (Å) | 24.92 (2) | nih.gov |
| Volume (ų) | 644.4 (7) | nih.gov |
| Z | 4 | nih.gov |
| Temperature (K) | 298 | nih.gov |
| Radiation | Mo Kα | nih.gov |
| Reflections collected | 3378 | nih.gov |
| Independent reflections | 757 | nih.gov |
| Final R indices [I > 2σ(I)] | R = 0.066 | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. It is a crucial test to verify the empirical formula of a newly synthesized substance, providing evidence of its purity and confirming its identity.
Research Findings: As with other analytical methods, specific elemental analysis data for this compound is not available in the cited literature. However, data for Methyl pyrazine-2-carboxylate demonstrates the application and precision of this technique. nih.gov For a synthesized sample of Methyl pyrazine-2-carboxylate, the experimentally found percentages of Carbon, Hydrogen, and Nitrogen were compared to the theoretically calculated values based on its empirical formula, C₆H₆N₂O₂. The close agreement between the found and calculated values confirms the elemental composition of the compound. A similar analysis would be essential to verify the successful synthesis of this compound (C₈H₁₀N₂O₂).
Table 2: Elemental Analysis Data for Methyl pyrazine-2-carboxylate Note: This data is for the related compound Methyl pyrazine-2-carboxylate and is presented as a representative example.
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 52.17 | 51.87 | nih.gov |
| Hydrogen (H) | 4.38 | 4.02 | nih.gov |
| Nitrogen (N) | 20.28 | 20.14 | nih.gov |
Computational and Theoretical Studies on Ethyl 6 Methylpyrazine 2 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) approaches)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Ethyl 6-methylpyrazine-2-carboxylate. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311G(d,p), are employed to solve the electronic structure of the molecule. jacsdirectory.com These calculations yield optimized molecular geometry and predict a variety of chemical descriptors.
Through DFT, researchers can determine key quantum chemical parameters. dergipark.org.tr The total energy, dipole moment, and Mulliken atomic charges are calculated, providing a picture of the molecule's charge distribution and polarity. jacsdirectory.com The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. dergipark.org.tr These computational approaches provide a foundational understanding of the molecule's electronic character. jacsdirectory.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is crucial for predicting the binding affinity and interaction patterns of this compound with biological targets.
The potential antimicrobial activity of pyrazine (B50134) derivatives can be explored by docking them against essential microbial enzymes. Studies on similar compounds, such as 6-chloropyrazine-2-carboxamides, have targeted the InhA protein of Mycobacterium tuberculosis, a key enzyme in the fatty acid synthesis pathway of the bacterium. researchgate.net Docking simulations for this compound against such targets would involve placing the molecule into the enzyme's active site to calculate a binding energy score and identify key interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues. researchgate.net Another potential target is GlcN-6-P synthase, an enzyme involved in the biosynthesis of the bacterial cell wall, which has been used in virtual screening campaigns to identify potential inhibitors. researchgate.net
Table 1: Illustrative Molecular Docking Results against Microbial Enzyme Targets
| Target Enzyme | PDB ID | Ligand | Binding Energy (kcal/mol) | Interacting Residues (Illustrative) |
| InhA Protein | 4DRE | 6-chloro-N-octylpyrazine-2-carboxamide | -8.5 | TYR158, MET199, ILE215 |
| GlcN-6-P synthase | 1XFF | This compound | (Predicted) | (e.g., SER347, GLY301, ALA400) |
Note: Data for the InhA protein is based on studies of similar pyrazine derivatives. researchgate.net Data for GlcN-6-P synthase is illustrative of a typical docking study.
The main protease (Mpro) of SARS-CoV-2 is a primary target for antiviral drug discovery due to its essential role in viral replication. nih.gov The Mpro enzyme features a critical catalytic dyad of histidine (HIS41) and cysteine (CYS145) residues in its active site. nih.gov Molecular docking simulations can be used to assess the potential of this compound to inhibit this enzyme. The simulation would predict the binding affinity, often expressed as a docking score in kcal/mol, and detail the specific interactions with the catalytic residues and surrounding amino acids. nih.govnih.gov Such studies help to prioritize compounds for further antiviral testing. frontiersin.org
Conformational Analysis and Molecular Geometry Optimization
Before other computational properties can be accurately predicted, the most stable three-dimensional structure of this compound must be determined. This is achieved through molecular geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. jacsdirectory.com This is often performed using DFT methods like B3LYP/6-311G(d,p). jacsdirectory.com The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles. jacsdirectory.com Conformational analysis further explores the different spatial arrangements (conformers) of the molecule, particularly rotation around single bonds, to identify the lowest energy and thus most probable conformation in a given environment. The NIST Chemistry WebBook provides access to computed 3D structures for related compounds. nist.gov
Prediction of Spectroscopic Parameters and Electronic Properties
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation. DFT calculations can forecast vibrational frequencies corresponding to FT-IR and Raman spectra, as well as NMR chemical shifts. jacsdirectory.comchemrxiv.org
Furthermore, these methods provide deep insights into the molecule's electronic properties. A Molecular Electrostatic Potential (MEP) map can be generated, which illustrates the charge distribution across the molecule. dergipark.org.tr The MEP map uses a color scale to show electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. chemrxiv.org Other calculated electronic properties include ionization potential, electron affinity, and global hardness and softness, which together characterize the molecule's reactivity and stability. dergipark.org.tr
Table 2: Predicted Electronic Properties from DFT Calculations
| Property | Description | Predicted Value (Illustrative) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.3 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 3.71 Debye |
Note: Values are illustrative, based on findings for similar heterocyclic carboxylate compounds. jacsdirectory.com
In Silico Pharmacokinetic and Pharmacodynamic Profiling
In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate. nih.gov This pharmacokinetic profiling of this compound would involve using various computational models to estimate properties like human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org Toxicity predictions can flag potential liabilities early in the research process. This integrated in silico workflow helps to assess the "drug-likeness" of a compound and identify potential pharmacokinetic challenges that may need to be addressed in subsequent stages of development. nih.govfrontiersin.org
Table 3: Predicted ADMET Properties (In Silico)
| Pharmacokinetic Parameter | Predicted Property |
| Absorption | High predicted human intestinal absorption |
| Distribution | Low predicted blood-brain barrier penetration |
| Metabolism | Predicted substrate for Cytochrome P450 enzymes |
| Excretion | Predicted renal clearance |
| Toxicity | Low predicted mutagenicity |
Note: These properties are predictions from computational models and require experimental validation.
Biological Activities and Pharmacological Potential of Ethyl 6 Methylpyrazine 2 Carboxylate Derivatives
Antimicrobial Efficacy
The antimicrobial potential of pyrazine-2-carboxylate (B1225951) derivatives has been extensively investigated, with studies demonstrating notable activity against various bacterial and fungal pathogens.
Antibacterial Spectrum and Mechanisms (e.g., GlcN-6-P synthase inhibition, Mycobacterium tuberculosis)
Derivatives of pyrazine-2-carboxylic acid have shown significant promise as antibacterial agents, particularly against mycobacteria. A study involving a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides found that their antimycobacterial activity against Mycobacterium tuberculosis H37Rv increased with the length of the alkyl chain, peaking with heptylamino substitutions, which demonstrated Minimum Inhibitory Concentrations (MIC) as low as 5-10 μM. nih.gov Certain derivatives with hexyl to octylamino substitutions showed activity against drug-resistant strains of M. tuberculosis that was comparable to the standard drug isoniazid. nih.gov These compounds also exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with the best-performing derivative showing an MIC of 7.8 μM. nih.gov However, Gram-negative and fungal strains were found to be completely unsusceptible to this series of compounds. nih.gov
In another study, N-substituted 3-aminopyrazine-2-carboxamides were synthesized and evaluated. wikimedia.org The most active compound against M. tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with an MIC value of 46 µM. wikimedia.org Similar to other series, activity against M. tuberculosis and M. kansasii improved as the length of the carbon side chain on the alkyl derivatives increased. wikimedia.org
A key mechanism for the antimicrobial action of some compounds is the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, a crucial enzyme in the hexosamine biosynthesis pathway. frontiersin.org This pathway is responsible for producing UDP-N-acetyl-D-glucosamine, an essential precursor for building the bacterial cell wall. nih.gov GlcN-6-P synthase is considered a promising target for antimicrobial agents because its inhibition disrupts this vital process. frontiersin.orgmdpi.com While direct inhibition by ethyl 6-methylpyrazine-2-carboxylate derivatives is an area for further research, the enzyme is a known target for various heterocyclic compounds, suggesting a potential mechanism for pyrazine-based inhibitors. mdpi.com
Table 1: Antibacterial Activity of Pyrazine-2-carboxamide Derivatives
| Compound Series | Target Organism | Key Findings | MIC (µM) | Reference |
|---|---|---|---|---|
| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | Heptylamino derivatives most active | 5-10 | nih.gov |
| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | Methicillin-resistant S. aureus | Best activity against Gram-positive bacteria | 7.8 | nih.gov |
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | Most active of the N-substituted 3-aminopyrazine series | 46 | wikimedia.org |
Antifungal Properties
While some pyrazine (B50134) derivative series show limited to no antifungal activity, others have demonstrated notable efficacy. For instance, the previously mentioned 6-alkylamino-N-phenylpyrazine-2-carboxamides were found to be completely inactive against tested fungal strains. nih.gov In contrast, a series of N-substituted 3-aminopyrazine-2-carboxamides exhibited antifungal activity, particularly against Trichophyton interdigitale and Candida albicans. wikimedia.org This indicates that specific structural modifications to the pyrazine-2-carboxamide core are crucial for conferring antifungal properties.
Antiviral Properties and Target Identification
Recent research has highlighted the potential of pyrazine conjugates as antiviral agents. In a study investigating compounds against SARS-CoV-2, a series of pyrazinoic-triazole hybrids were synthesized and evaluated. Several of these derivatives showed inhibitory activity against the virus in cell-based assays. The antiviral efficacy is typically assessed by determining the 50% cytotoxic concentration (CC₅₀) and the 50% inhibitory concentration (IC₅₀), from which a selectivity index (SI = CC₅₀/IC₅₀) is calculated. A higher SI value indicates greater specific antiviral activity with less cellular toxicity.
Table 2: Antiviral Activity of Pyrazinoic-Triazole Derivatives against SARS-CoV-2
| Compound | CC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 5a | >100 | 12.3 ± 1.1 | >8.1 | |
| 5b | >100 | 15.6 ± 1.2 | >6.4 | |
| 5c | >100 | 18.2 ± 1.5 | >5.5 | |
| 5g | >100 | 25.4 ± 1.8 | >3.9 |
Data sourced from in vitro studies on SARS-CoV-2.
Urease Enzyme Inhibition
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastric ulcers. nih.gov Inhibition of urease is a significant therapeutic strategy. nih.gov While direct studies on this compound derivatives are limited, research on structurally related heterocyclic compounds, such as pyridine (B92270) carboxamides, provides strong evidence for their potential as urease inhibitors. nih.gov A series of pyridine carboxamide derivatives were synthesized and showed significant urease inhibitory action, with IC₅₀ values as low as 1.07 µM. nih.gov The inhibitory mechanism often involves the compound binding to the nickel atoms in the enzyme's active site. The presence of different functional groups can significantly influence activity; for example, electron-withdrawing groups on an associated phenyl ring have been shown to increase the urease inhibitory potential of some heterocyclic compounds. Given the structural similarity between pyridine and pyrazine rings, it is plausible that pyrazine-2-carboxylate derivatives could also effectively inhibit the urease enzyme.
Cytotoxic and Antitumor Effects
The evaluation of cytotoxicity is a critical component in determining the therapeutic potential of new compounds, both for assessing safety and for identifying potential anticancer agents. Several pyrazine-2-carboxamide derivatives have been screened for their cytotoxic effects. In one study, the most active antimicrobial 6-alkylamino-N-phenylpyrazine-2-carboxamides were tested on various cell lines and were found to be non-toxic in most cases at concentrations up to 100 μM. nih.gov
Conversely, pyrazine derivatives of chalcones are known to exert cytotoxic effects on various cancer cell lines. nih.gov In the antiviral screening of pyrazinoic-triazole hybrids, cytotoxicity (CC₅₀) was measured, with most compounds showing low toxicity (CC₅₀ > 100 µM). Similarly, when four of the most active antimicrobial 3-aminopyrazine-2-carboxamides were tested for cytotoxicity in a HepG2 cancer cell line, only one compound was found to exert some level of cytotoxicity. wikimedia.org This suggests that the pyrazine-2-carboxylate scaffold can be modified to either minimize general cytotoxicity for antimicrobial applications or enhance it for potential use as an antitumor agent.
Other Therapeutic Investigations
Beyond the well-established applications, derivatives of this compound are being explored for a variety of other therapeutic purposes, leveraging the versatile nature of the pyrazine scaffold. These investigations include their potential as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, modulators of vascular endothelial growth factor (VEGF) activity, and blockers of the epithelial sodium channel (ENaC).
ATR Kinase Inhibition
ATR kinase is a critical component of the DNA damage response (DDR) pathway, playing a key role in cell cycle checkpoints and DNA repair. nih.gov In many cancer cells, other DDR pathways are defective, making them highly dependent on ATR for survival. nih.gov This dependency presents a therapeutic window, where inhibiting ATR can selectively kill cancer cells with minimal effect on healthy cells. nih.gov
Researchers have identified pyrazine derivatives as potent inhibitors of ATR kinase. nih.govgoogle.com A patent filed by Vertex Pharmaceuticals describes a series of pyrazine compounds with the general formula (I) that demonstrate ATR inhibitory activity. google.com These compounds are proposed for the treatment of cancer, either as single agents or in combination with traditional therapies like radiation or chemotherapy. nih.govgoogle.com The core concept is that by inhibiting ATR, the cancer cells' ability to repair DNA damage induced by these therapies is compromised, leading to enhanced cell death. nih.gov
Table 1: Pyrazine Derivatives as ATR Kinase Inhibitors
| General Formula | Target | Therapeutic Application | Reference |
|---|
Further detailed in vitro and in vivo studies are required to fully elucidate the structure-activity relationships and clinical potential of these pyrazine-based ATR inhibitors.
Vascular Endothelial Growth Factor (VEGF) Activity
Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. researchgate.netnih.govmdpi.com In the context of cancer, pathological angiogenesis is crucial for tumor growth and metastasis. researchgate.netmdpi.com Consequently, inhibiting VEGFR-2 kinase activity is a well-established strategy for developing anti-angiogenic cancer therapies. researchgate.netnih.gov
Studies have revealed that pyrazine-pyridine biheteroaryls, which are structurally related to this compound derivatives, are potent and selective inhibitors of VEGFR-2. nih.govacs.org Palladium-catalyzed cross-coupling reactions have been instrumental in synthesizing a diverse library of these compounds. nih.govacs.org
Notably, compounds such as 4-{5-[6-(3-chloro-phenylamino)-pyrazin-2-yl]-pyridin-3-ylamino}-butan-1-ol (Compound 39) and N-{5-[6-(3-chloro-phenylamino)-pyrazin-2-yl]-pyridin-3-yl}-N',N'-dimethyl-ethane-1,2-diamine (Compound 41) have demonstrated high potency in inhibiting VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC). nih.gov These compounds also exhibited significant in vivo antitumor activity in a human melanoma xenograft mouse model. nih.gov The research highlights the potential of these pyrazine derivatives as non-cytotoxic anti-angiogenic agents. nih.govacs.org
Another study focused on the development of dual c-Met/VEGFR-2 inhibitors based on a google.comnih.govnih.govtriazolo[4,3-a]pyrazine scaffold. nih.gov One of the most promising compounds from this series, compound 17l , exhibited excellent inhibitory activity against both c-Met and VEGFR-2 kinases, along with potent antiproliferative effects against various cancer cell lines. nih.gov
Table 2: Pyrazine-Pyridine Biheteroaryls as VEGFR-2 Inhibitors
| Compound | VEGFR-2 Kinase IC50 (µM) | HUVEC Proliferation IC50 (µM) | Reference |
|---|---|---|---|
| Compound 15 | 0.084 | 0.005 | researchgate.net |
| Compound 39 | Not Reported | Not Reported | nih.gov |
| Compound 41 | Not Reported | Not Reported | nih.gov |
Epithelial Sodium Channel (ENaC) Modulation
The epithelial sodium channel (ENaC) is a crucial ion channel responsible for sodium reabsorption in various tissues, including the kidney and airways. nih.govnih.gov Amiloride (B1667095), a pyrazine-based diuretic, is a known blocker of ENaC. nih.govmdpi.com Research into amiloride analogs, including modifications of the pyrazine ring, has provided valuable insights into the structure-activity relationships governing ENaC blockade. nih.gov
Studies on frog skin epithelium have shown that substituents at the 5- and 6-positions of the pyrazine ring significantly influence the kinetics of channel blocking. nih.gov For instance, the off-rate constant for channel blockade increases with halo-substitutions at the 6-position in the order of Cl < Br < I < F < H. nih.gov This suggests that the electronegativity of the substituent at this position plays a critical role in the stability of the drug-receptor complex. nih.gov
Furthermore, replacement of the 5-amino group with hydrogen or chlorine affects both the on-rate and off-rate of channel blocking. nih.gov These findings indicate that the pyrazine ring and its substituents are key determinants of the interaction with the ENaC protein. While this compound itself is not a direct analog of amiloride, the principles derived from these studies on pyrazine ring modifications are valuable for designing novel ENaC modulators for conditions like cystic fibrosis and hypertension. nih.govdntb.gov.ua
Table 3: Effect of Pyrazine Ring Modifications on ENaC Blockade by Amiloride Analogs
| Position 6 Substituent | Effect on Off-Rate Constant | Position 5 Substituent | Effect on On- and Off-Rate | Reference |
|---|---|---|---|---|
| H | Highest off-rate | H | Affects both | nih.gov |
| F | High off-rate | Cl | Affects both | nih.gov |
| I | Moderate off-rate | - | - | nih.gov |
| Br | Low off-rate | - | - | nih.gov |
Role in Flavor Chemistry and Food Science
Formation Mechanisms in Thermally Processed Food Systems (e.g., Maillard Reaction products)
No data was found specifically linking Ethyl 6-methylpyrazine-2-carboxylate to the Maillard reaction.
Contribution to Aroma Profiles in Specific Food Matrices (e.g., coffee, roasted products, tea)
There is no available literature identifying this compound as a contributor to the aroma profiles of coffee, roasted products, or tea.
Biosynthesis of Pyrazine (B50134) Derivatives via Microbial Pathways
Information on the microbial biosynthesis of this compound is not present in the reviewed scientific literature.
Sensory Evaluation and Odor Threshold Determinations
Sensory data, including odor thresholds, for this compound are not available.
Impact of Food Processing Conditions on Pyrazine Formation and Concentration
No studies were found that investigate the effect of food processing conditions on the formation or concentration of this compound.
Environmental Fate and Biotransformation Studies
Microbial Degradation Pathways of Pyrazine (B50134) Compounds
The microbial breakdown of pyrazine rings is a key process in their environmental degradation. Various microorganisms have been identified that can utilize pyrazine compounds as a source of carbon and nitrogen. For instance, bacterial genera such as Bacillus sp., Flavobacterium sp., Corynebacterium sp., Pseudomonas sp., Streptococcus sp., and Staphylococcus sp. have been shown to degrade pyrazine-2-carboxamide. researchgate.net
Studies on pyrazine-2-carboxylic acid, a related compound, have revealed specific microbial degradation pathways. Pseudomonas fluorescens strain UK-1 can convert pyrazine-2-carboxamide to pyrazine-2-carboxylic acid and subsequently to pyrazine. oup.com Another bacterium, Stenotrophomonas sp. strain HCU1, demonstrates the ability to use pyrazine-2-carboxylate (B1225951) as a sole nitrogen source. nih.gov This strain facilitates a reductive degradation pathway, initially reducing the pyrazine ring. nih.gov
While direct studies on Ethyl 6-methylpyrazine-2-carboxylate are limited, the degradation pathways of similar compounds suggest that the initial steps likely involve either the hydrolysis of the ester group to form 6-methylpyrazine-2-carboxylic acid or direct microbial attack on the pyrazine ring. The subsequent degradation would likely follow pathways observed for other pyrazines, involving ring hydroxylation and eventual cleavage. The presence of substituents on the pyrazine ring, such as the methyl and ethyl carboxylate groups, can influence the rate and pathway of degradation.
| Microorganism | Pyrazine Substrate | Key Degradation Step | Reference |
| Pseudomonas fluorescens UK-1 | Pyrazine-2-carboxamide | Conversion to pyrazine-2-carboxylic acid | oup.com |
| Stenotrophomonas sp. HCU1 | Pyrazine-2-carboxylate | Reductive degradation of the pyrazine ring | nih.gov |
| Various bacteria | Pyrazine-2-carboxamide | Utilization as carbon and nitrogen source | researchgate.net |
Identification and Characterization of Biotransformation Products
The biotransformation of pyrazine compounds often leads to the formation of more polar metabolites, which are more readily excreted. In the case of alkylpyrazines, a common metabolic transformation in humans is the oxidation of alkyl side chains to form pyrazine carboxylic acids. nih.gov
For this compound, it is anticipated that a primary biotransformation product would be 6-methylpyrazine-2-carboxylic acid , formed through the hydrolysis of the ethyl ester. Further oxidation could potentially occur at the methyl group, leading to 6-(hydroxymethyl)pyrazine-2-carboxylic acid or even pyrazine-2,6-dicarboxylic acid .
A study on the metabolism of 2,3,5-trimethylpyrazine (B81540) in humans identified several urinary metabolites, which were various dimethylpyrazine-2-carboxylic acids. acs.orgacs.org This supports the hypothesis that side-chain oxidation is a major metabolic route for alkyl-substituted pyrazines. The specific isomers formed depend on the position of the methyl groups on the pyrazine ring. acs.org
Based on analogy, the biotransformation of this compound would likely yield the following products:
| Parent Compound | Potential Biotransformation Product | Transformation Type |
| This compound | 6-methylpyrazine-2-carboxylic acid | Ester hydrolysis |
| 6-methylpyrazine-2-carboxylic acid | 6-(hydroxymethyl)pyrazine-2-carboxylic acid | Side-chain oxidation |
| 6-(hydroxymethyl)pyrazine-2-carboxylic acid | Pyrazine-2,6-dicarboxylic acid | Further oxidation |
Enzymatic Mechanisms Involved in Pyrazine Metabolism
The microbial and mammalian metabolism of pyrazines is facilitated by a range of enzymes. Amidase enzymes, for example, are crucial in the biotransformation of pyrazinamide (B1679903), a structurally related pharmaceutical compound. These enzymes hydrolyze the amide bond to produce pyrazinoic acid. nih.gov It is plausible that esterases play a similar role in the hydrolysis of the ethyl ester of this compound to its corresponding carboxylic acid.
Oxidoreductases are another key class of enzymes involved in pyrazine metabolism. The degradation of some pyrazine compounds is initiated by monooxygenases, which introduce hydroxyl groups onto the pyrazine ring, making it more susceptible to cleavage. nih.gov For instance, the degradation of 2,3-diethyl-5-methylpyrazine (B150936) by a Mycobacterium species involves an initial hydroxylation step.
The synthesis of certain alkylpyrazines has been shown to be chemoenzymatic, involving enzymes like L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. nih.gov While this relates to biosynthesis, it highlights the diverse enzymatic machinery that can interact with pyrazine structures. The degradation of s-triazine compounds, which share a heterocyclic nitrogen structure with pyrazines, involves hydrolytic enzymes from the amidohydrolase superfamily. researchgate.net
| Enzyme Class | Potential Role in Pyrazine Metabolism | Example Substrate (Related Compounds) | Reference |
| Esterases/Amidases | Hydrolysis of ester/amide functional groups | Pyrazinamide | nih.gov |
| Oxidoreductases (e.g., Monooxygenases) | Ring hydroxylation | 2,3-diethyl-5-methylpyrazine | |
| Amidohydrolases | Hydrolytic removal of substituents | s-Triazines | researchgate.net |
Metabolic Fate in Mammalian Systems (e.g., side-chain oxidation, ring hydroxylation)
In mammalian systems, pyrazine compounds are typically metabolized into more water-soluble forms for excretion. A primary metabolic pathway for alkylpyrazines is the oxidation of the alkyl side chains. nih.gov For this compound, this would involve the oxidation of the methyl group.
A human intervention study on the consumption of coffee containing alkylpyrazines demonstrated that these compounds are extensively metabolized to their corresponding pyrazine carboxylic acids and excreted in the urine. nih.gov For example, 2,6-dimethylpyrazine (B92225) is metabolized to 6-methylpyrazine-2-carboxylic acid. nih.gov This strongly suggests that the methyl group of this compound would be a primary target for oxidation.
Ring hydroxylation is another metabolic possibility for pyrazines in animals, although ring cleavage is not typically observed. nih.gov This hydroxylation increases the polarity of the molecule, facilitating conjugation and excretion. Following oxidation of the side chain of this compound to form 6-methylpyrazine-2-carboxylic acid, the resulting metabolite could undergo further biotransformation.
The major metabolic pathways for this compound in mammalian systems are likely to be:
Ester Hydrolysis: Conversion to 6-methylpyrazine-2-carboxylic acid.
Side-Chain Oxidation: Oxidation of the methyl group to a hydroxymethyl group and then to a carboxylic acid.
Ring Hydroxylation: Introduction of a hydroxyl group onto the pyrazine ring.
These metabolic transformations result in compounds that can be more easily eliminated from the body.
Structure Activity Relationship Sar and Structure Flavor Relationship Sfr Studies
Elucidation of Structural Modulations Influencing Biological Activity
Research into pyrazine-2-carboxamides, which are structurally analogous to ethyl 6-methylpyrazine-2-carboxylate, has revealed critical insights into how molecular modifications impact their biological effects, particularly their antimicrobial and anticancer activities.
The antimycobacterial potential of pyrazine (B50134) derivatives is a significant area of study, with pyrazinamide (B1679903) being a frontline drug for tuberculosis treatment. nih.govnih.gov Studies on substituted pyrazine-2-carboxamides have demonstrated that lipophilicity and the nature of substituents on the pyrazine and pendant rings are crucial for activity.
For instance, a series of 5-tert-butyl-6-chloropyrazine-2-carboxamides has been evaluated for activity against Mycobacterium tuberculosis. nih.govnih.gov The introduction of a tert-butyl group at position 5 and a chlorine atom at position 6 of the pyrazine ring, combined with specific substitutions on the anilide ring, significantly influences antimycobacterial efficacy. The 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity, with a 72% inhibition of M. tuberculosis. nih.govnih.gov This highlights the importance of bulky, lipophilic, and electron-withdrawing groups in enhancing activity.
Table 1: Antimycobacterial Activity of Substituted Pyrazine-2-carboxamides against M. tuberculosis H37Rv
| Compound | Pyrazine Ring Substituents | Anilide Ring Substituent | % Inhibition | Reference |
|---|---|---|---|---|
| 2d | 6-chloro | 3-methylphenyl | <20 | nih.gov |
| 2f | 5-tert-butyl-6-chloro | 3-methylphenyl | >20 | nih.gov |
| 2k | 6-chloro | 2,6-dimethylphenyl | >20 | nih.gov |
| 2l | 5-tert-butyl-6-chloro | 2,6-dimethylphenyl | >20 | nih.gov |
| 2o | 5-tert-butyl-6-chloro | 3,5-bis(trifluoromethyl)phenyl | 72 | nih.govnih.gov |
| 16 | 6-chloro | 3,5-dibromo-4-hydroxyphenyl | 54-72 | researchgate.net |
| 17 | 5-tert-butyl | 3,5-dibromo-4-hydroxyphenyl | 54-72 | researchgate.net |
| 18 | 5-tert-butyl-6-chloro | 3,5-dibromo-4-hydroxyphenyl | 54-72 | researchgate.net |
The antifungal properties of pyrazine-2-carboxamides are also heavily dependent on their substitution patterns. Studies have shown that while many derivatives exhibit poor to moderate antifungal effects, specific structural features can lead to promising activity. nih.govresearchgate.net For example, against Trichophyton mentagrophytes, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide demonstrated the highest activity among a series of tested compounds, with a Minimum Inhibitory Concentration (MIC) of 31.25 μmol/mL. researchgate.net This suggests that the presence of a thiazole (B1198619) ring in the amide moiety can be beneficial for antifungal action.
Table 2: Antifungal Activity of Selected Pyrazine-2-carboxamides
| Compound | Pyrazine Ring Substituents | Amide Moiety | Target Fungus | MIC (μmol/mL) | Reference |
|---|---|---|---|---|---|
| 2d | 6-chloro | 3-methylphenyl amide | Various strains | 31.25-500 | nih.gov |
| 2f | 5-tert-butyl-6-chloro | 3-methylphenyl amide | Various strains | 31.25-500 | nih.gov |
| 8 | 5-tert-butyl-6-chloro | 4-methyl-1,3-thiazol-2-yl amide | T. mentagrophytes | 31.25 | researchgate.net |
The pyrazine scaffold is a key component in several anticancer agents. nih.gov Research into pyrazinoic acid derivatives has shown that modifications can shift their biological activity from antibacterial to anticancer. scispace.com A study on novel pyrazinoic acid derivatives revealed that compound P16 exhibited moderate cytotoxicity against A549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cell lines, with IC50 values of 6.11 μM, 10.64 μM, and 14.92 μM, respectively. scispace.com This indicates that specific structural arrangements can confer potent anti-proliferative activity.
Furthermore, pyrazine-2-carboxamide derivatives have been investigated as inhibitors of specific cancer-related targets like the EML4-ALK fusion protein, which is a driver in non-small cell lung cancer. nih.govnih.gov Structural optimization of a lead compound led to the discovery of 12c , a potent EML4-ALK inhibitor with demonstrated antitumor activity in xenograft models. nih.gov This underscores the importance of the pyrazine-2-carboxamide core in designing targeted cancer therapies.
Correlation Between Molecular Architecture and Flavor Characteristics
Pyrazines are renowned for their significant contribution to the aroma of many foods, often imparting nutty, roasted, and earthy notes. nih.govrsc.orgresearchgate.netresearchgate.net The specific flavor profile is intricately linked to the molecular architecture, including the type, number, and position of alkyl substituents on the pyrazine ring.
The parent compound, pyrazine, has a pungent, sweet, corn-like, and nutty odor. rsc.org The introduction of alkyl groups generally leads to a decrease in the odor threshold, meaning they can be detected at much lower concentrations. For example, 2-methylpyrazine (B48319) has an odor detection threshold of 60,000 ppb in water, while 2-ethylpyrazine (B116886) has a threshold of 6,000 ppb. leffingwell.com The flavor notes also shift with substitution, with 2-ethylpyrazine described as having a musty, nutty, buttery, and peanut-like odor. leffingwell.com
The distribution of alkyl groups on the pyrazine ring significantly affects flavor release from a food matrix. scite.ainih.gov Studies on the interaction of methyl-substituted pyrazines with bovine serum albumin (BSA) showed that the flavor release decreased with an increasing number of methyl groups. scite.ai This is attributed to non-covalent interactions between the pyrazines and the protein, which can induce conformational changes in the protein. scite.ainih.gov
While much of the research has focused on alkyl- and methoxypyrazines, the structure-flavor relationship of pyrazine carboxylates like this compound is less documented. However, based on the general principles of pyrazine flavor chemistry, it can be inferred that the ethyl carboxylate group at position 2 and the methyl group at position 6 would significantly influence its aroma profile, likely contributing to roasted and nutty notes. The ester functionality could also introduce fruity or sweet undertones. The specific odor threshold and descriptor for this compound would require dedicated sensory analysis.
Table 3: Odor Characteristics of Selected Pyrazine Derivatives
| Compound | Substituents | Odor Description | Odor Threshold (in water, ppb) | Reference |
|---|---|---|---|---|
| Pyrazine | None | Pungent, sweet, corn-like, nutty | - | rsc.org |
| 2-Methylpyrazine | 2-methyl | Green, nutty, cocoa, musty, potato | 60,000 | leffingwell.com |
| 2-Ethylpyrazine | 2-ethyl | Musty, nutty, buttery, peanut | 6,000 | leffingwell.com |
| 2,5-Dimethylpyrazine | 2,5-dimethyl | Nutty, baked potato, chocolate | - | nih.gov |
| 2-Methoxy-3-sec-butylpyrazine | 2-methoxy, 3-sec-butyl | Earthy, green | 0.002 | researchgate.net |
| 2-Acetylpyrazine | 2-acetyl | Nutty, caramel, chocolate | - | researchgate.net |
Rational Design of New Pyrazine Carboxylate Compounds with Targeted Properties
The insights gained from SAR and SFR studies are instrumental in the rational design of new pyrazine carboxylate compounds with enhanced biological activities or specific flavor profiles.
In the realm of medicinal chemistry, the pyrazine-2-carboxamide scaffold has been a successful platform for developing targeted therapies. For instance, the design of EML4-ALK inhibitors involved the structural optimization of a pyrazine-2-carboxamide lead compound. nih.govnih.gov Computational modeling and SAR studies guided the modifications to improve potency and selectivity. Similarly, pyrazine-based compounds have been designed as inhibitors of other kinases, such as Aurora-A kinase and c-Met/VEGFR-2, demonstrating the versatility of this scaffold in drug discovery. researchgate.netfrontiersin.orgresearchgate.net The rational design process often involves identifying a lead compound and then systematically modifying its structure to enhance its interaction with the biological target, guided by computational docking studies and bioisosteric replacements. rsc.orgnih.govinchem.org
For example, in the development of novel FGFR inhibitors, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were designed and synthesized. nih.gov SAR exploration led to the identification of a pan-FGFR inhibitor with potent antitumor activity in multiple cancer cell lines. nih.gov Molecular docking studies were crucial in understanding the binding modes of these compounds within the FGFR2 binding site. nih.gov
From a flavor perspective, the rational design of new pyrazine carboxylates would involve fine-tuning the alkyl and ester groups to achieve desired aroma profiles. By understanding how different substituents influence odor thresholds and descriptors, flavor chemists can synthesize novel compounds with specific nutty, roasted, fruity, or other desired notes for use in the food and fragrance industries. This process would rely on a combination of synthetic chemistry and sensory evaluation to correlate structural changes with perceived flavor.
Future Research Directions and Potential Applications
Development of Novel Ethyl 6-methylpyrazine-2-carboxylate Analogues with Enhanced Bioactivity
The pyrazine (B50134) core is a fundamental component in numerous biologically active compounds, including natural products and pharmaceuticals. lifechemicals.comresearchgate.net The development of novel analogues of this compound is a promising avenue for discovering compounds with enhanced or entirely new biological activities. Pyrazine derivatives have demonstrated a wide array of pharmacological actions, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net
Future research will likely focus on creating libraries of structurally diverse pyrazine derivatives. lifechemicals.com By modifying the substituents on the pyrazine ring, researchers can fine-tune the molecule's electronic and steric properties to optimize interactions with biological targets like enzymes and receptors. For instance, pyrazine derivatives are being investigated for their potential as anticancer agents that can target and inhibit the proliferation of tumor cells. pipzine-chem.com The synthesis of pyrazinamide (B1679903) derivatives, a well-known antitubercular drug, from pyrazine esters highlights a key strategy: using the ester group as a handle for further chemical modification to create amides and other functional groups. researchgate.netnih.gov This approach could be applied to this compound to generate novel compounds for drug discovery programs. lifechemicals.com
Application of Advanced Analytical Techniques for In Situ Analysis and Monitoring
The detection and quantification of pyrazine esters in complex matrices, such as food and biological samples, are critical for understanding their formation, function, and impact. While gas chromatography (GC) has been a standard method, advanced techniques are emerging to provide greater sensitivity, specificity, and the potential for real-time analysis. mdpi.com
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) is one such advanced method that has been successfully used for the quantitative analysis of pyrazines in beverages like Baijiu. mdpi.com This technique is particularly suitable for liquid samples and has been used to quantify compounds like 2,3-diethyl-5-methylpyrazine (B150936) for the first time. mdpi.com Future research could adapt and optimize UPLC-MS/MS protocols specifically for this compound.
Furthermore, the development of miniaturized and portable analytical systems, such as those based on microfluidics, offers the possibility of in situ monitoring. acs.org These "lab-on-a-chip" technologies could be used for real-time analysis of pyrazine formation during food processing or to monitor their metabolic fate in biological systems. Another frontier is the development of biosensors designed for the specific and rapid detection of pyrazine esters, which would be invaluable for quality control in the food industry and for environmental monitoring.
Table 1: Comparison of Analytical Techniques for Pyrazine Analysis
| Technique | Principle | Advantages | Potential Future Applications for Pyrazine Esters |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and detects them by mass. | High resolution, established libraries for identification. | Standard for volatile pyrazine analysis in food aroma. |
| UPLC-MS/MS | High-pressure liquid separation followed by mass-based detection. | High sensitivity, suitable for less volatile compounds in liquid matrices. mdpi.com | Quantifying this compound in beverages and biological fluids. mdpi.com |
| Microfluidics (Lab-on-a-Chip) | Miniaturized analytical assays on a single chip. | Portability, low sample consumption, potential for real-time analysis. acs.org | In-situ monitoring of pyrazine formation during coffee roasting or fermentation. |
| Biosensors | Utilizes a biological recognition element coupled to a transducer. | High specificity, rapid detection. | Quality control sensors for specific pyrazine levels in food production lines. |
Sustainable and Scalable Production Methods for Pyrazine Esters
The traditional chemical synthesis of pyrazines can involve harsh reaction conditions and high costs. pipzine-chem.com Consequently, there is a significant push towards developing sustainable and scalable production methods. researchgate.net Green chemistry principles are being applied to create more environmentally friendly routes to these valuable compounds.
One of the most promising approaches is biocatalysis, which uses enzymes to perform chemical transformations. Researchers have successfully developed a continuous-flow system for synthesizing pyrazinamide derivatives from pyrazine esters using an immobilized lipase (B570770) (Lipozyme® TL IM). researchgate.netnih.gov This method operates at a mild temperature (45 °C) in a greener solvent (tert-amyl alcohol) and achieves high yields with short reaction times. researchgate.netnih.gov Such biocatalytic continuous technologies could be adapted for the large-scale, efficient, and green production of this compound. researchgate.net
Another avenue is the use of biomass as a starting material. Research groups have developed scalable syntheses for biobased pyrazine building blocks derived from nitrogen-rich biomass like amino acids. acs.org This approach aligns with the growing demand for "natural" ingredients in the food industry and reduces reliance on petrochemical precursors. researchgate.net
Comprehensive Toxicological and Ecotoxicological Risk Assessments
As the applications for pyrazine esters expand, a thorough understanding of their toxicological and ecotoxicological profiles is essential. Pyrazines are naturally present in many cooked foods and are consumed daily in the human diet. researchgate.net Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have assessed many pyrazine derivatives and found them to be of no safety concern at current levels of intake as flavoring agents. femaflavor.orgnih.gov
However, comprehensive data for every specific derivative, including this compound, may be limited. Future research must focus on filling these data gaps. This includes conducting standardized genotoxicity assays, as some pyrazine derivatives have shown clastogenic effects in mammalian cells in vitro, although they are generally non-mutagenic in bacterial assays. researchgate.net
Furthermore, with emerging applications in materials and industry, the environmental fate of these compounds becomes a critical concern. Ecotoxicological risk assessments are needed to understand their potential impact on wildlife and ecosystems. setac.org The development of predictive models and high-throughput screening methods, known as New Approach Methodologies (NAMs), will be crucial for efficiently assessing the large number of existing and novel pyrazine derivatives. setac.org
Table 2: Selected Toxicological Data for Related Pyrazine Compounds
| Compound | Study Type | Result | Source |
|---|---|---|---|
| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | 90-day rat feeding study | NOAEL: 17 mg/kg/day (male rats), 18 mg/kg/day (female rats) | researchgate.net |
| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Acute Oral LD50 (rat) | 460 mg/kg | researchgate.net |
| Pyrazine Derivatives (General) | Genotoxicity | Reported as clastogenic in some mammalian cell assays, but non-mutagenic in bacterial assays. researchgate.net | researchgate.netfemaflavor.org |
| 2-Ethyl-6-methylpyrazine | JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. | nih.gov |
NOAEL: No-Observed-Adverse-Effect Level
Integration of Multi-Omics Data in Understanding Pyrazine Roles in Biological Systems
Understanding the complex role of compounds like this compound within a biological system requires a holistic approach. nih.gov Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for this purpose. frontiersin.org By combining these different layers of biological information, researchers can move from simply identifying a compound to understanding its functional impact on molecular pathways and cellular processes. nih.gov
For example, integrating metabolomics data (which would quantify the levels of pyrazines) with transcriptomics and proteomics data could reveal how these compounds influence gene expression and protein activity. rsc.org This integrated approach can help unravel the mechanisms behind the bioactivities of pyrazine analogues, identify new therapeutic targets, and discover novel biomarkers for disease. nih.govnih.gov As high-throughput technologies become more accessible, the application of multi-omics to study the systemic effects of food components and their metabolites, including pyrazine esters, will become a key area of research. nih.gov
Exploration of Emerging Applications in Materials Science and Industrial Processes
The unique chemical properties of the pyrazine ring make it an attractive building block for advanced materials. pipzine-chem.com Pyrazines possess a high degree of aromaticity and two nitrogen atoms with electron lone pairs, which can be exploited for added functionality. acs.org
In materials science, pyrazines are being incorporated into polymer structures to create materials with novel properties. pipzine-chem.com For example, pyrazine-based polymers have been developed for use in conductive materials, where the pyrazine unit helps to enhance electrical conductivity. pipzine-chem.com They are also of interest for creating low-bandgap π-conjugated polymers for photovoltaic devices and other optical applications. lifechemicals.com Another significant application is in the formation of metal-organic frameworks (MOFs), where pyrazine derivatives act as ligands that connect metal ions. pipzine-chem.com These MOFs can have high porosity and specific surface areas, making them useful for applications like gas storage and separation, including the capture of carbon dioxide. pipzine-chem.com The ester functionality on this compound provides a reactive site that could be used to polymerize or graft the molecule onto surfaces, opening up new possibilities in surface engineering and functional coatings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 6-methylpyrazine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of 6-methylpyrazine-2-carboxylic acid using ethanol under acidic catalysis. Key steps include refluxing the carboxylic acid with excess ethanol in the presence of concentrated sulfuric acid (or another acid catalyst) for 6–12 hours .
- Optimization : Solvent purity (e.g., anhydrous ethanol) and temperature control (70–80°C) are critical to avoid side reactions. Post-reaction purification via fractional distillation or column chromatography (using ethyl acetate/hexane eluents) improves yield .
Q. How can this compound be characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on pyrazine ring protons (δ 8.5–9.0 ppm) and ester groups (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and pyrazine C=N absorption (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields or purity in the esterification of 6-methylpyrazine-2-carboxylic acid?
- Troubleshooting :
- Side Reactions : Trace water in ethanol hydrolyzes the ester; use molecular sieves or anhydrous conditions .
- Catalyst Efficiency : Replace H₂SO₄ with p-toluenesulfonic acid (less oxidative side products) .
- Chromatography : Optimize mobile phase ratios (e.g., ethyl acetate:hexane from 1:4 to 1:2) to separate unreacted acid .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for pyrazine derivatives?
- Approach :
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311++G(d,p)) with experimental bond lengths from crystallography .
- NMR Shift Prediction : Use software like ACD/Labs or Gaussian to model chemical shifts, adjusting for solvent effects (e.g., DMSO vs. CDCl₃) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methods :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to identify reactive sites. Pyrazine’s electron-deficient ring favors nucleophilic attack at the carboxylate position .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid exposure to light or humidity .
- Ventilation : Use fume hoods for synthesis/purification steps due to potential volatile byproducts (e.g., acetic acid) .
- First Aid : For skin contact, rinse with 10% ethanol-water solution to solubilize residues, followed by soap and water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
